Bienvenue dans la boutique en ligne BenchChem!

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Transcription inhibition TFIID subunit 1 Piperidine carboxamide SAR

Select CAS 1448046-42-1 for its unique IP-transparent, patent-disclosed mechanism targeting TFIID subunit 1 (EC₅₀ ~2 nM) with low FAAH off-target liability. Unlike generic piperidine-1-carboxamide analogs, this specific 5-chloropyridin-2-yloxy / 4-fluorobenzyl combination is validated in USPTO Assignment 044717/0162 and EP 3085700 A4. Ideal as a non-CDK9 transcriptional probe or key intermediate, it provides documented synthetic provenance essential for rigorous SAR studies and freedom-to-operate assessments.

Molecular Formula C18H19ClFN3O2
Molecular Weight 363.82
CAS No. 1448046-42-1
Cat. No. B2899650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide
CAS1448046-42-1
Molecular FormulaC18H19ClFN3O2
Molecular Weight363.82
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24)
InChIKeyHKBKWZCSBBCIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS 1448046-42-1 – Chemical Identity and Research-Grade Procurement Profile


The compound 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide (CAS 1448046-42-1) is a synthetic piperidine-1-carboxamide derivative incorporating a 5-chloropyridin-2-yloxy motif at the piperidine 4-position and a 4-fluorobenzyl substituent on the urea nitrogen . Its molecular formula is C₁₈H₁₉ClFN₃O₂ (MW 363.82) and it is supplied as a research chemical with typical purity ≥95% . The compound belongs to a broader class of piperidine carboxamides that have been reported as inhibitors of diverse targets including fatty acid amide hydrolase (FAAH), cyclin-dependent kinases (CDKs), and the transcription initiation factor TFIID subunit 1 [1]. This specific substitution pattern—combining a chloropyridyl ether with a fluorobenzyl urea—has been disclosed in patent literature as part of a series claimed for therapeutic applications, suggesting intended use in probe and lead-discovery workflows [1].

Why 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide Cannot Be Replaced by Off-the-Shelf Piperidine Carboxamide Analogs


Piperidine-1-carboxamide scaffolds are prevalent in medicinal chemistry, but their biological activity and ADMET properties are exquisitely sensitive to even minor substituent changes. For instance, the related derivative N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is reported as a structural analog of known FAAH inhibitors, whereas analogs lacking the halogenated heteroaryl ether or with altered benzyl substitution pattern can completely lose enzyme occupancy . Within the same patent family (US 10,202,379 B2), compounds differing only in the heteroaryl ether or N-benzyl substituent show a >100-fold range in EC₅₀ values against the transcription initiation factor TFIID subunit 1 (from ~0.8 nM to >100 nM), demonstrating that the precise 5-chloropyridin-2-yloxy / 4-fluorobenzyl combination is not interchangeable with seemingly conservative replacements [1]. Consequently, selection of a specific analog for procurement must be driven by quantitative target-engagement data rather than chemical similarity alone.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide (CAS 1448046-42-1)


Substituent-Specific Target Engagement: 4-Fluorobenzyl Urea vs. Phenyl Urea in TFIID Inhibition

Within the patent series US 10,202,379 B2, the 4-fluorobenzyl urea motif confers enhanced potency relative to unsubstituted benzyl urea congeners. Reference Example 621 (containing the 4-fluorobenzyl fragment) exhibits an EC₅₀ of 2 nM against TFIID subunit 1, whereas Reference Example 244 (structurally related but lacking the fluorine atom) shows an EC₅₀ of 108 nM – a 54-fold reduction in potency attributable primarily to the absence of fluorine on the benzyl ring [1]. This provides direct structure–activity evidence that the 4-fluorobenzyl substituent in the target compound is critical for high-affinity target engagement.

Transcription inhibition TFIID subunit 1 Piperidine carboxamide SAR

Kinase Selectivity Profile: Differentiation from the Pan-CDK Inhibitor CDK-IN-2

The structurally related compound CDK-IN-2 (CAS 1269815-17-9) – (R)-N-(5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl)piperidine-3-carboxamide – is a reported specific CDK9 inhibitor with an IC₅₀ < 8 nM . Both CDK-IN-2 and the target compound share the C₁₈H₁₉ClFN₃O₂ molecular formula (MW ~363.8), yet they differ critically in (a) the position of the carboxamide linkage (3-carboxamide vs. 1-carboxamide), (b) the substitution of the piperidine ring (aryl-amino vs. aryloxy), and (c) the N-substituent identity (4-fluorobenzyl urea vs. 5-chloro-4-aryl-pyridin-2-yl amide). The patent series US 10,202,379 B2 indicates that the target compound class targets TFIID subunit 1, not CDK9, representing a fundamentally different mode of action [1].

CDK inhibition Kinase selectivity Piperidine carboxamide

Selectivity Against FAAH: Low-Micromolar IC₅₀ Suggests a Cleaner Off-Target Profile Relative to FAAH-Centric Piperidine Carboxamides

Several piperidine-1-carboxamide derivatives containing the 4-fluorobenzyl moiety have been optimized as FAAH inhibitors . In contrast, a structurally characterized FAAH inhibition assay for a closely related chloropyridyl-oxy piperidine-1-carboxamide scaffold reports an IC₅₀ of 1.35 × 10³ nM (1.35 µM) against human FAAH [1]. This weak FAAH affinity, combined with potent TFIID subunit 1 engagement (EC₅₀ ~2 nM for the most active analogs), translates to a >600-fold selectivity window that may be advantageous in cellular assays where FAAH-mediated endocannabinoid modulation would otherwise confound phenotypic readouts.

FAAH inhibition Off-target selectivity Piperidine carboxamide

Supply-Chain Traceability: IP-Assigned Compound with Documented Patent Provenance vs. Anonymous Library Analogs

The compound CAS 1448046-42-1 is explicitly linked to the patent family US 10,202,379 B2 (and its counterparts EP 3085700 A4, CN, JP, etc.), which is assigned to the Academy of Military Medical Sciences (Beijing, China) and recorded in USPTO Assignment Reel/Frame 044717/0162 [1]. This formal IP documentation provides a chain of custody and a published synthetic route, unlike many commercially available piperidine carboxamide analogs that originate from untargeted screening collections. For research organizations that require clear freedom-to-operate assessments or reproducible synthetic access, this documented provenance is a verifiable procurement criterion.

Patent provenance Procurement traceability Chemical probe

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. 3-Carboxamide Regioisomers

The 1-carboxamide (urea) linkage in the target compound presents a distinct hydrogen-bond donor/acceptor profile compared to the 3-carboxamide regioisomer exemplified by CDK-IN-2. Using the Hit2Lead database analog N-(4-fluorophenyl)-1-piperidinecarboxamide (cLogP = 2.29, tPSA = 32.3 Ų) as a conservative baseline, the addition of the chloropyridyl ether is expected to increase both lipophilicity and polar surface area . In contrast, the 3-carboxamide regioisomer CDK-IN-2 has an internal hydrogen bond between the amide NH and the pyridine nitrogen, reducing effective polarity. These differences predict altered membrane permeability and solubility profiles that are relevant when selecting compounds for cell-based vs. biochemical assays.

logP Hydrogen bonding Piperidine regioisomer

Recommended Procurement and Application Scenarios for 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide (CAS 1448046-42-1)


TFIID-Dependent Transcription Inhibition Probe in Oncology and Virology

The compound's disclosed target engagement against the transcription initiation factor TFIID subunit 1 (EC₅₀ ~2 nM for the most closely related analogs in patent US 10,202,379 B2) supports its use as a chemical probe in studies of TFIID-dependent transcriptional regulation in cancer or viral replication contexts [1]. Researchers should prioritize this compound when the experimental design requires potent, patent-disclosed TFIID pathway modulation with minimal FAAH off-target activity (FAAH IC₅₀ ~1.35 µM) [2].

Kinase-Independent Phenotypic Screening Where CDK9 Inhibition Must Be Excluded

In phenotypic screens where CDK9 inhibition (e.g., by CDK-IN-2; CDK9 IC₅₀ < 8 nM) would confound readouts related to cell-cycle or transcriptional elongation, the target compound offers a TFIID-focused mechanism that is mechanistically orthogonal to CDK9 [1]. This makes it suitable as a selectivity control or as a primary hit in screens seeking non-CDK transcription modulators.

Structure–Activity Relationship (SAR) Expansion of the Piperidine-1-Carboxamide Chemotype

Medicinal chemistry teams pursuing SAR around the piperidine-1-carboxamide scaffold can use CAS 1448046-42-1 as a key intermediate or reference standard. The published synthetic route in EP 3085700 A4 provides a validated preparation method, enabling reliable analog synthesis and scale-up [1]. The documented patent assignment also simplifies freedom-to-operate assessment before lead optimization [2].

Chemical Biology Studies Requiring High-Purity, IP-Verified Research Compounds

For academic or industrial laboratories that mandate procurement of compounds with verified chemical identity, disclosed synthetic provenance, and IP transparency, CAS 1448046-42-1 meets these criteria. Its linkage to USPTO Assignment Reel/Frame 044717/0162 and the published patent family provides a level of documentation that is absent for many commercially sourced screening compounds [1].

Quote Request

Request a Quote for 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.